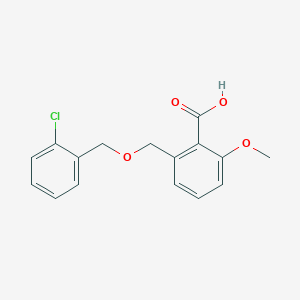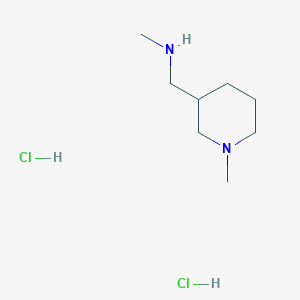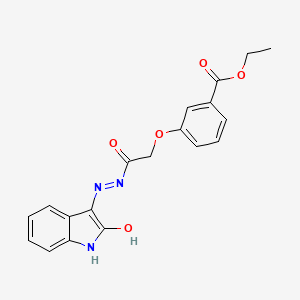
Dimethyl (4-styrylmethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-styrylmethyl)phosphonate, also known as DMSP, is an organophosphorus compound with the molecular formula C9H13O3P. It is a colorless solid that is insoluble in water, but soluble in organic solvents. DMSP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, catalysts, and other materials. DMSP is an important compound that has been widely studied due to its various applications in the scientific and industrial fields.
Wirkmechanismus
Dimethyl (4-styrylmethyl)phosphonate acts as an inhibitor of enzymes in biochemical and physiological processes. It binds to the active site of enzymes, blocking the binding of substrates and preventing the enzyme from catalyzing the reaction. This inhibition of enzymes can lead to changes in cell metabolism and other biochemical and physiological processes.
Biochemical and Physiological Effects
Dimethyl (4-styrylmethyl)phosphonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell metabolism, such as those involved in glycolysis, fatty acid oxidation, and the citric acid cycle. Dimethyl (4-styrylmethyl)phosphonate has also been shown to inhibit the activity of enzymes involved in the biosynthesis of amino acids, nucleotides, and other cellular components. In addition, Dimethyl (4-styrylmethyl)phosphonate has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics, as well as enzymes involved in the synthesis of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl (4-styrylmethyl)phosphonate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, it is important to note that Dimethyl (4-styrylmethyl)phosphonate is toxic and can be harmful if not handled properly. It is also important to note that Dimethyl (4-styrylmethyl)phosphonate is not approved for use in humans or animals.
Zukünftige Richtungen
There are several potential future directions for research on Dimethyl (4-styrylmethyl)phosphonate. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research on the mechanism of action of Dimethyl (4-styrylmethyl)phosphonate could lead to a better understanding of its effects on enzymes and cell metabolism. Additionally, further research into the potential toxic effects of Dimethyl (4-styrylmethyl)phosphonate could lead to improved safety protocols for its use in laboratory experiments. Finally, further research into the potential applications of Dimethyl (4-styrylmethyl)phosphonate in the synthesis of polymers, catalysts, and other materials could lead to new and innovative products.
Synthesemethoden
Dimethyl (4-styrylmethyl)phosphonate can be synthesized from dimethyl sulfate and 4-styrylmethyl alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 60-70°C. The reaction is complete when the reaction mixture is neutralized with hydrochloric acid. The product is then purified by recrystallization from an aqueous solution of sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-styrylmethyl)phosphonate has been widely used in scientific research due to its wide range of applications. It has been used in the synthesis of various compounds, such as polymers, catalysts, and other materials. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Dimethyl (4-styrylmethyl)phosphonate has also been used in the study of biochemical and physiological processes, such as enzyme inhibition, cell metabolism, and enzyme catalysis.
Eigenschaften
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-4-10-5-7-11(8-6-10)9-15(12,13-2)14-3/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHRFWMQZPKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (4-styrylmethyl)phosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)





